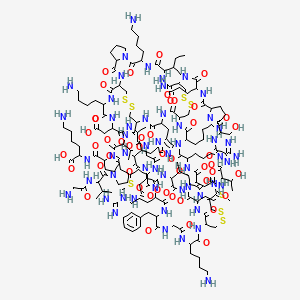
Human β-CGRP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Human β-Calcitonin Gene-Related Peptide (Human β-CGRP) is a neuropeptide consisting of 37 amino acids. It is derived from the alternative splicing of the calcitonin gene and is primarily found in the enteric nervous system and the central nervous system . This compound plays a crucial role in various physiological processes, including vasodilation, inflammation, and nociception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Human β-CGRP typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the full peptide sequence is assembled .
Industrial Production Methods
Industrial production of this compound often employs recombinant DNA technology. This method involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast. The host cells are then cultured, and the peptide is expressed, harvested, and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Human β-CGRP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. These reactions typically occur under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds within the peptide.
Major Products
The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. These modifications are crucial for developing therapeutic applications of this compound .
Scientific Research Applications
Human β-CGRP has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and modification.
Biology: this compound is involved in various physiological processes, making it a valuable tool for studying neurobiology and cell signaling.
Industry: This compound is used in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Human β-CGRP exerts its effects by binding to specific receptors, primarily the calcitonin receptor-like receptor (CLR) in combination with receptor activity-modifying protein 1 (RAMP1). This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as vasodilation and pain modulation .
Comparison with Similar Compounds
Human β-CGRP is similar to other peptides in the calcitonin gene-related peptide family, including α-CGRP. β-CGRP is encoded by a different gene (CALCB) and has distinct expression patterns and physiological roles. Unlike α-CGRP, which is primarily involved in sensory trigeminal afferents and pain mediation, β-CGRP is more prevalent in the enteric nervous system .
List of Similar Compounds
α-CGRP: Another isoform of CGRP with similar but distinct physiological roles.
Amylin: A peptide hormone co-secreted with insulin, involved in glucose regulation.
Adrenomedullin: A peptide with vasodilatory and diuretic properties.
Properties
CAS No. |
101462-82-2 |
|---|---|
Molecular Formula |
C₁₆₂H₂₆₇N₅₁O₄₈S₃ |
Molecular Weight |
3793.41 |
sequence |
One Letter Code: ACNTATCVTHRLAGLLSRSGGMVKSNFVPTNVGSKAF-NH2(Disulfide bridge: Cys2-Cys7) |
Synonyms |
Human β-CGRP; CGRP-II (Human) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



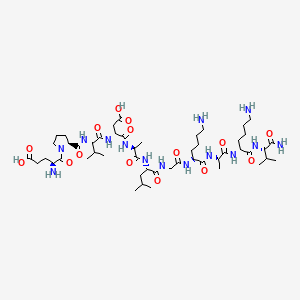
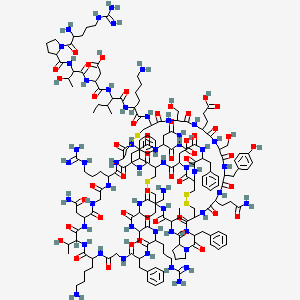
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
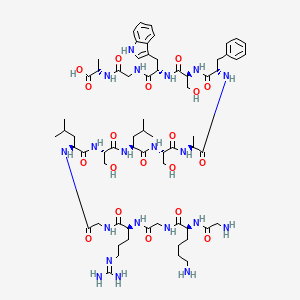
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)
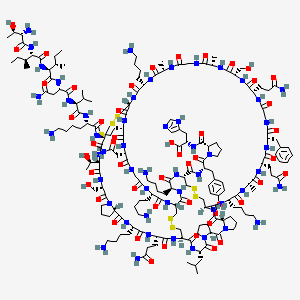
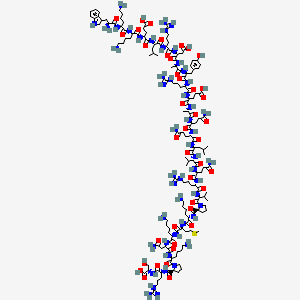

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)
